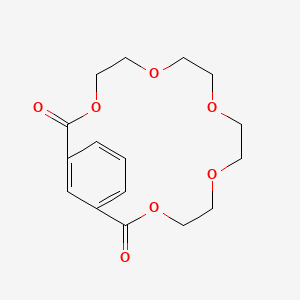
3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione
説明
3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione is a chemical compound with the molecular formula C16H20O7 . It is also known by its CAS number 65745-83-7 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H20O7. This indicates that it contains 16 carbon atoms, 20 hydrogen atoms, and 7 oxygen atoms . The exact arrangement of these atoms in space defines the compound’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.326 Da and a monoisotopic mass of 324.120911 Da . Other physical and chemical properties such as density, boiling point, and melting point were not found in the available resources .科学的研究の応用
Acidity and Basicity Studies
Research by Podda et al. (1986) explored the mass spectrometric behavior of 3,6,9,12,15-pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione, among other compounds. The study revealed that under electron impact conditions, the presence of abundant [M + H]+ and [M – H]+ ions indicated acidic and basic sites in the molecular ions and neutral molecules, respectively (Podda, Corda, Maccioni, & Traldi, 1986).
Hydrogen Bonding and Molecular Structure
Goddard, Niemeyer, and Reetz (1993) analyzed a compound where 3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene-ammonium is hydrogen-bonded to a crown ether, demonstrating the compound's capacity for hydrogen bonding and its implications for molecular structure (Goddard, Niemeyer, & Reetz, 1993).
Synthesis of Macrocyclic Polyether-Diester Compounds
A study by Bradshaw et al. (1978) on the synthesis of macrocyclic polyether-diester ligands included the preparation of compounds like 3,6,9,12,15-pentaoxa-21-azabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione. This research contributed to the development of complex ligands with potential applications in various chemical processes (Bradshaw, Asay, Maas, Izatt, & Christensen, 1978).
Crystal Structure and Intramolecular Interactions
Ferguson et al. (1993) examined the crystal structure of related compounds, noting intramolecular hydrogen bonds and the impact of these bonds on the macrocycle ring's distortion, which is crucial for understanding the structural dynamics of such compounds (Ferguson, Kaitner, Mckervey, & Owens, 1993).
Formation of Cationic Complexes in Gas Phase
Zagorevskii et al. (1987) conducted a mass-spectrometric study involving the reaction of 3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene with various metal cations. This study highlights the compound's ability to form metal-macrocycle bonds, contributing to understanding its reactivity with different metal ions (Zagorevskii, Bulatov, Kartsev, & Yakushchenko, 1987).
Electrochemical and Electron Paramagnetic Studies
Delgado et al. (1992) explored the electrochemical and electron paramagnetic resonance of alkali metal complexes of quinone crown ethers, including compounds related to 3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene. Such studies provide insights into the electrical and magnetic properties of these complexes, which are significant for applications in materials science (Delgado, Wolf, Hartman, McCafferty, Yağbasan, Rawle, Watkin, & Cooper, 1992).
Synthesis and Characterization of Transition Metal Complexes
Chandra, Gupta, and Gupta (2004) synthesized complexes of transition metal ions with a ligand based on 3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene. Such research is vital for developing new metal-organic frameworks and catalysts (Chandra, Gupta, & Gupta, 2004).
将来の方向性
特性
IUPAC Name |
3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O7/c17-15-13-2-1-3-14(12-13)16(18)23-11-9-21-7-5-19-4-6-20-8-10-22-15/h1-3,12H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYZWGYPBXBALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC(=O)C2=CC(=CC=C2)C(=O)OCCOCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215946 | |
| Record name | 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione | |
CAS RN |
65745-83-7 | |
| Record name | 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065745837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC297861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-PENTAOXABICYCLO(15.3.1)HENICOSA-1(21),17,19-TRIENE-2,16-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57XYR67LJF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



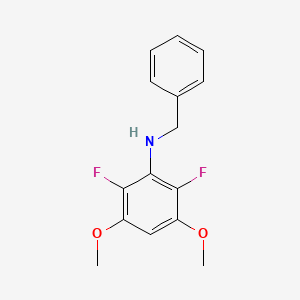
![Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B3055517.png)
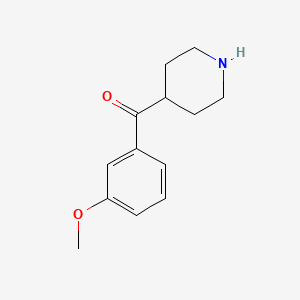
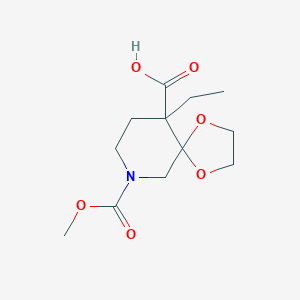

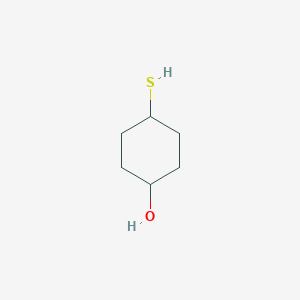
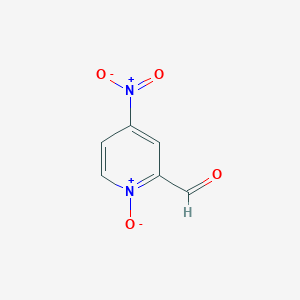
![(3,9-Diethyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B3055527.png)
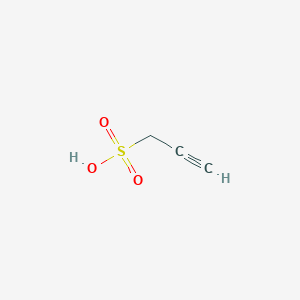
![[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B3055531.png)
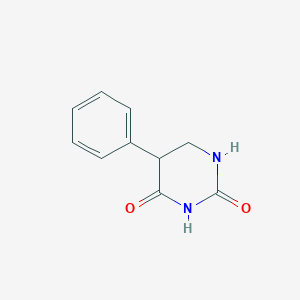

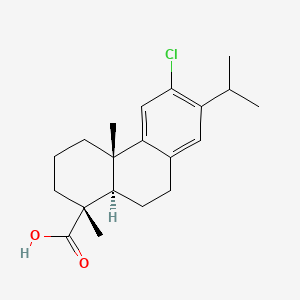
![1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B3055536.png)